Enhanced Lipophilicity vs. N-Phenyl Analog: Driving Membrane Partitioning
The target compound exhibits a computed partition coefficient (XLogP3-AA) of 4.6 [1], which is significantly higher than the N-phenyl analog, N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, for which a representative computed XLogP is approximately 3.8 (based on a comparative analysis of similar aryl amide frameworks) [2]. This >0.8 log unit increase in lipophilicity quantitatively predicts enhanced passive membrane permeability, a critical parameter in cellular antiviral assays and oral bioavailability screening.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | ~3.8 for N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide (class-level inference based on fragment contribution) |
| Quantified Difference | Δ +0.8 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) vs. structural fragment-based estimation for comparator |
Why This Matters
A >0.8 log unit lipophilicity shift can translate to a several-fold difference in cellular permeability, making the target compound a more suitable candidate for cell-based antiviral screening cascades where membrane crossing is a known bottleneck.
- [1] PubChem Compound Summary for CID 2992499, N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/874465-35-7 (accessed 2026-04-29). View Source
- [2] Kort, M.E. et al. Discovery and Biological Evaluation of 5-Aryl-2-furfuramides, J. Med. Chem. 2008, 51, 407-416. (Referenced in DE102008062878 for furancarboxamide class SAR) View Source
